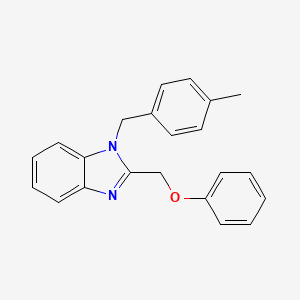
1-(4-methylbenzyl)-2-(phenoxymethyl)-1H-benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Methylbenzyl)-2-(phenoxymethyl)-1H-benzimidazole is a synthetic organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. This particular compound features a benzimidazole core substituted with a 4-methylbenzyl group and a phenoxymethyl group, which may contribute to its unique chemical and biological properties.
Vorbereitungsmethoden
The synthesis of 1-(4-methylbenzyl)-2-(phenoxymethyl)-1H-benzimidazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of 4-methylbenzyl bromide: This can be achieved by reacting 4-methylbenzyl alcohol with phosphorus tribromide in benzene at room temperature.
Synthesis of benzimidazole core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with formic acid or its derivatives.
Substitution reactions: The final compound is obtained by reacting the benzimidazole core with 4-methylbenzyl bromide and phenoxymethyl chloride under appropriate conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and solvents to facilitate the reactions.
Analyse Chemischer Reaktionen
1-(4-Methylbenzyl)-2-(phenoxymethyl)-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzimidazole ring can undergo electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(4-Methylbenzyl)-2-(phenoxymethyl)-1H-benzimidazole has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine: Research into its potential therapeutic effects could lead to the development of new medications.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(4-methylbenzyl)-2-(phenoxymethyl)-1H-benzimidazole involves its interaction with specific molecular targets and pathways. The benzimidazole core is known to bind to various enzymes and receptors, potentially inhibiting their activity. The 4-methylbenzyl and phenoxymethyl groups may enhance the compound’s binding affinity and specificity. Detailed studies on its molecular targets and pathways are necessary to fully understand its effects.
Vergleich Mit ähnlichen Verbindungen
1-(4-Methylbenzyl)-2-(phenoxymethyl)-1H-benzimidazole can be compared with other benzimidazole derivatives, such as:
- 1-(4-methylbenzyl)-4-(phenoxyacetyl)piperazine
- 1-(4-methylbenzyl)-N-(3-(4-morpholinyl)propyl)-1H-pyrazolo(3,4-d)pyrimidin-4-amine
These compounds share structural similarities but differ in their substituents and overall chemical properties. The unique combination of the 4-methylbenzyl and phenoxymethyl groups in this compound may confer distinct biological activities and chemical reactivity, setting it apart from other benzimidazole derivatives.
Eigenschaften
Molekularformel |
C22H20N2O |
|---|---|
Molekulargewicht |
328.4 g/mol |
IUPAC-Name |
1-[(4-methylphenyl)methyl]-2-(phenoxymethyl)benzimidazole |
InChI |
InChI=1S/C22H20N2O/c1-17-11-13-18(14-12-17)15-24-21-10-6-5-9-20(21)23-22(24)16-25-19-7-3-2-4-8-19/h2-14H,15-16H2,1H3 |
InChI-Schlüssel |
KLBWWPXFSVEXPV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2COC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Methoxyethyl 5-[2-(benzyloxy)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B11641178.png)
![3-hydroxy-4-[(3-methyl-4-propoxyphenyl)carbonyl]-5-(3-phenoxyphenyl)-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11641186.png)
![(5Z)-3-(4-chlorobenzyl)-5-{3-ethoxy-4-[(4-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B11641190.png)
![6-({2-[(4-bromophenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-4-(furan-3-yl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B11641196.png)
![(5Z)-2-(4-chlorophenyl)-5-({3-[3-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11641199.png)
![N-(3-chlorophenyl)-2-[(1,5-dicyano-4-hydroxy-3-azaspiro[5.5]undeca-1,3-dien-2-yl)sulfanyl]acetamide](/img/structure/B11641203.png)
![2-[4-({4-[4-Methyl-3-(methylsulfamoyl)phenyl]phthalazin-1-yl}amino)phenoxy]acetamide](/img/structure/B11641205.png)
![3-(4-fluorophenyl)-10-hexanoyl-11-(3-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11641208.png)
![4-[4-(allyloxy)-3-methylbenzoyl]-5-[4-(allyloxy)phenyl]-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11641218.png)
![2-Methyl-5-oxo-4-(2-thienyl)-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B11641225.png)
![ethyl (4Z)-1-(4-ethoxyphenyl)-4-[4-(methoxycarbonyl)benzylidene]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11641233.png)
![3-(1H-benzotriazol-1-yl)-N'-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]propanehydrazide](/img/structure/B11641238.png)
![methyl (4Z)-4-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1,2-dimethyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11641246.png)
